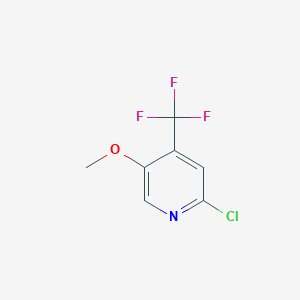

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWZJRZPUMODHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-Methoxy-4-(Trifluormethyl)pyridin kann durch verschiedene Verfahren erfolgenDies kann mit Trifluormethylierungsmitteln wie Trifluormethylkupfer erfolgen, das Substitutionsreaktionen mit Brom- und Iodpyridinen eingeht . Ein weiteres Verfahren beinhaltet den Austausch zwischen Chlor- und Fluoratomen unter Verwendung von Trichlormethyl-pyridin .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet in der Regel chemische Reaktionen im großen Maßstab unter kontrollierten Bedingungen. Der Prozess kann die Verwendung von speziellen Reaktoren und Katalysatoren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Verfahren und Bedingungen können je nach gewünschtem Maßstab und Anwendung variieren .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 2 undergoes substitution with nitrogen-based nucleophiles under mild conditions. For example:

Reaction with Piperazine Derivatives

When reacted with piperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF), the chloro group is replaced by a piperazine moiety :

Key Data :

| Condition | Yield | By-products | Source |

|---|---|---|---|

| DMF, 80°C, 12 hr | 78% | <5% dechlorination | |

| THF, RT, 24 hr | 62% | 10% unreacted starting material |

The methoxy group at position 5 enhances ring activation for SNAr by donating electrons through resonance, while the trifluoromethyl group at position 4 exerts an electron-withdrawing inductive effect, further polarizing the C-Cl bond .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives :

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₃PO₄

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 100°C

Hydrolysis Reactions

Controlled hydrolysis of the methoxy group generates hydroxylated derivatives:

Acid-Catalyzed Demethylation

Treatment with HBr (48%) at reflux converts the methoxy group to a hydroxyl group:

Data :

-

Reaction time: 6–8 hr

-

Yield: 90%

Radical Chlorination

Under UV irradiation, the trifluoromethyl group can undergo further chlorination in the presence of excess Cl₂ :

By-product Distribution :

| Temperature | Cl₂ (equiv) | Major Product (%) | Dichloro By-product (%) |

|---|---|---|---|

| 110°C | 1.1 | 62 | 15 |

| 425°C | 3.5 | 48 | 30 |

Functionalization via Halogen Exchange

The chloro group can be replaced by fluorine using antimony trifluoride (SbF₃) under high-temperature conditions :

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine exhibits various biological activities:

- Antifungal Properties : Compounds containing trifluoromethyl groups have shown promising antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Studies have demonstrated that derivatives of this compound possess effective antifungal properties at concentrations as low as 50 μg/ml .

- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda, showing moderate effectiveness compared to established insecticides .

- Anticancer Potential : Preliminary studies suggest that some derivatives may exhibit anticancer activities against cell lines such as PC3 and HeLa, although their efficacy is generally lower than that of traditional chemotherapeutics like doxorubicin .

Agrochemical Applications

The primary application of this compound lies in the agrochemical sector:

- Herbicides : This compound serves as an intermediate in the synthesis of herbicides, particularly those targeting specific weed species while minimizing harm to crops. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in herbicide formulations .

Case Study 1: Synthesis of Trifluoromethyl Pyridines

A study conducted on the synthesis of trifluoromethyl pyridines highlighted the efficiency of using vapor-phase reactions to produce this compound. The reaction conditions were optimized to maximize yield while minimizing by-products .

Case Study 2: Biological Evaluation

In a series of bioassays, several derivatives of this compound were evaluated for their antifungal and insecticidal properties. Results indicated that specific substitutions on the pyridine ring significantly enhanced activity against targeted pests and pathogens, suggesting potential pathways for developing new agrochemicals .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms | Concentration (μg/ml) | Efficacy Level |

|---|---|---|---|

| Antifungal | Botrytis cinerea | 50 | High |

| Antifungal | Sclerotinia sclerotiorum | 50 | Moderate |

| Insecticidal | Mythimna separata | 500 | Moderate |

| Insecticidal | Spodoptera frugiperda | 500 | Lower than standard |

| Anticancer | PC3, HeLa | 5 | Lower than doxorubicin |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on physical properties and applications:

Key Observations:

Substituent Effects on Reactivity The presence of -OCH₃ at position 5 in the target compound increases solubility in polar solvents compared to non-methoxy analogs like 2-chloro-4-(trifluoromethyl)pyridine . Halogen (Cl) and -CF₃ groups enhance electrophilic substitution reactivity, making these compounds versatile intermediates in cross-coupling reactions .

Biological Activity

- Compounds with -CF₃ groups (e.g., 2-chloro-5-(trifluoromethyl)pyridine) exhibit superior bioactivity in agrochemicals due to increased lipophilicity and resistance to metabolic degradation .

- Methoxy-substituted derivatives (e.g., 2-methoxy-5-(trifluoromethyl)pyridine) are less toxic than their chloro analogs, favoring their use in pharmaceuticals .

Thermal Stability

- Pyridines with multiple electron-withdrawing groups (e.g., 4-chloro-5-fluoro-2-methylpyridine) have higher melting points (268–287°C) due to stronger intermolecular interactions .

Biologische Aktivität

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The unique structural features of this compound, particularly the trifluoromethyl and methoxy groups, enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound's structure can be represented as follows:

Key Functional Groups:

- Chloro Group : Enhances electrophilicity and may influence binding to biological targets.

- Methoxy Group : Modulates solubility and bioavailability.

- Trifluoromethyl Group : Increases lipophilicity and can enhance metabolic stability.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the chloro and methoxy groups contribute to its overall reactivity.

Antimicrobial Activity

Recent studies have shown that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, a series of compounds including this compound were tested for antibacterial efficacy against various strains.

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 50 | 44 ± 3.0 |

| E3 | 100 | 53 ± 2.5 |

These results indicate that the compound possesses notable antibacterial properties, particularly at higher concentrations .

Antiviral Activity

In addition to its antibacterial effects, this compound has been explored for antiviral applications. Notably, compounds containing trifluoromethyl groups have shown enhanced activity against HIV protease, suggesting potential use in antiretroviral therapy .

Case Studies

- Synthesis and Testing : A study synthesized several derivatives of this compound to evaluate their biological activities. The results demonstrated that modifications in the pyridine ring significantly influenced the compounds' efficacy against bacterial strains and their cytotoxicity profiles .

- Pharmacological Applications : Research has indicated that compounds similar to this compound are being investigated for their roles as potential inhibitors in metabolic pathways related to cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Step 1 : Start with a pyridine precursor (e.g., 2-chloro-5-hydroxy-4-(trifluoromethyl)pyridine).

- Step 2 : Methoxylation via reaction with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Step 3 : Purification via column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress using TLC and confirm regiochemistry via NMR (¹H/¹³C) and mass spectrometry.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to identify methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation or skin contact .

- Storage : Keep in a desiccator at 2–8°C, away from oxidizers and strong acids/bases .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?

- Methodological Answer :

- The -CF₃ group is a strong electron-withdrawing meta-director. In electrophilic substitution, reactivity is enhanced at the 4-position due to resonance stabilization. For example:

- Example Reaction : Suzuki-Miyaura coupling at the 4-position using Pd(PPh₃)₄ as a catalyst .

- Contradictions : Competing directing effects from the methoxy (-OCH₃) group may require kinetic vs. thermodynamic control studies. Adjust solvents (e.g., DMF vs. THF) to modulate selectivity .

Q. What strategies resolve contradictions in reported reactivity data for derivatives of this compound?

- Methodological Answer :

- Variable Analysis : Compare reaction conditions (e.g., temperature, catalyst loading) across studies. For instance, higher temperatures (80–100°C) may favor SNAr over radical pathways .

- Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., nucleophilic attack at C4 vs. C6).

- Case Study : Discrepancies in nitration regiochemistry can arise from solvent polarity effects (e.g., HNO₃ in H₂SO₄ vs. AcOH) .

Q. How is this compound utilized in medicinal chemistry or agrochemical research?

- Methodological Answer :

- Scaffold Design : The pyridine core serves as a bioisostere for benzene rings, improving metabolic stability.

- Case Study : Derivatives with azetidine substituents (e.g., 2-(azetidin-1-yl) analogs) show promise as kinase inhibitors. Synthesize via nucleophilic substitution with azetidine under microwave irradiation (70°C, 2h) .

- Biological Assays : Test cytotoxicity in HEK293 cells and enzyme inhibition (e.g., EGFR kinase) using fluorescence-based assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability :

- Acidic Conditions (pH <3) : Hydrolysis of the methoxy group occurs, forming 2-chloro-5-hydroxy derivatives. Monitor via HPLC .

- Basic Conditions (pH >10) : Risk of dechlorination; stabilize with antioxidants like BHT .

- Thermal Stability : Decomposes above 150°C; store below 25°C. Use DSC/TGA to determine degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.